molecular formula C17H16ClN5O2S2 B2761298 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1105217-82-0

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No.: B2761298
CAS No.: 1105217-82-0
M. Wt: 421.92
InChI Key: MUIJBJSTFOWQKN-UHFFFAOYSA-N
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Description

2-(2-((3-Chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a synthetic compound featuring a bisthiazole core, which is of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a versatile five-membered heterocycle containing nitrogen and sulfur atoms, contributing to its aromaticity and making it a privileged scaffold in the design of bioactive molecules . Compounds containing thiazole moieties have demonstrated a wide spectrum of biological activities, including but not limited to antitumor, antimicrobial, and kinase inhibitory effects . The specific structure of this acetamide derivative, which incorporates two thiazole units connected via an acetamide linker, along with a 3-chloroaniline and an N-methylglycineamide substituent, suggests potential for targeting enzyme pathways and protein-protein interactions. Researchers may investigate this compound as a potential kinase inhibitor, given that several thiazole-based drugs like Dasatinib are known to suppress kinase activity and are used in oncology . Furthermore, the molecule's structural complexity offers a valuable synthon for further chemical elaboration and structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S2/c1-19-14(24)6-12-8-27-17(22-12)23-15(25)7-13-9-26-16(21-13)20-11-4-2-3-10(18)5-11/h2-5,8-9H,6-7H2,1H3,(H,19,24)(H,20,21)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIJBJSTFOWQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide , identified by its CAS number 1105217-82-0 , is a thiazole-based derivative with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies that highlight its effectiveness against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5O2S2C_{17}H_{16}ClN_{5}O_{2}S_{2}, with a molecular weight of 421.9 g/mol . Its structure features two thiazole rings and a chlorophenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H16ClN5O2S2C_{17}H_{16}ClN_{5}O_{2}S_{2}
Molecular Weight421.9 g/mol
CAS Number1105217-82-0

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, potentially through interactions with DNA or protein targets.
  • Case Study : In a study involving A549 human lung adenocarcinoma cells, the compound exhibited an IC50 value of 1.98 µg/mL , indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Modifications in the thiazole and chlorophenyl groups significantly influence the compound's activity. For instance, substituents at specific positions on the phenyl ring enhance binding affinity to target proteins .

Antimicrobial Activity

The compound has also shown broad-spectrum antimicrobial activity:

  • In Vitro Studies : It was evaluated against several bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, demonstrating concentration-dependent inhibition .
  • Mechanism : The mechanism involves interference with bacterial cell wall synthesis or function, likely due to the thiazole moiety's ability to bind to bacterial enzymes.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Rings : Achieved through condensation reactions involving thioamides and α-haloketones.
  • Amination and Acetamide Formation : Subsequent reactions introduce the chlorophenyl amino group and form the final acetamide structure .

Comparative Analysis

Comparative studies with similar compounds reveal that modifications in substituents can lead to enhanced biological activities:

Compound NameIC50 (µg/mL)Activity Type
Compound A1.61Anticancer
Compound B1.98Antimicrobial
This Compound1.98Anticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related thiazole-acetamide derivatives, emphasizing substituent effects, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities References
Target Compound : 2-(2-((3-Chlorophenyl)amino)thiazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide C₁₈H₁₇ClN₆O₂S₂ 472.96 - 3-Chlorophenylamino (Thiazole 1)
- Methylamino-oxoethyl (Thiazole 2)
Hypothesized enhanced solubility (due to oxoethyl group) and bioactivity (chlorophenyl motif)
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₁₀N₂OS 218.27 - Phenyl (Thiazole 4) Synthesized via acetonitrile and AlCl₃; baseline structure for thiazole-acetamide analogs
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 - 2,6-Dichlorophenyl (Acetamide) Crystal structure reveals twisted phenyl-thiazole dihedral (79.7°); forms 1D hydrogen bonds
2-Amino-N-(3-chloro-4-methylphenyl)-4-thiazoleacetamide C₁₂H₁₂ClN₃OS 281.76 - 3-Chloro-4-methylphenyl (Acetamide)
- Amino (Thiazole 2)
CAS 1327839-73-5; simpler analog with limited substitution
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide C₁₆H₁₉N₃O₂S 317.41 - Hydroxypiperidinyl (Acetamide)
- Phenyl (Thiazole 4)
Enhanced solubility due to hydroxyl group; used in CNS-targeting drug design

Key Observations:

Substituent Effects: Chlorophenyl Groups: The target compound’s 3-chlorophenyl group may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) . Methylamino-oxoethyl Group: This polar substituent likely improves aqueous solubility, contrasting with hydrophobic groups like phenyl or tetradecyl in other derivatives .

Biological Activities: Thiazole-acetamides with chlorophenyl motifs (e.g., 2,6-dichlorophenyl analog) exhibit antimicrobial activity due to halogen-induced electron deficiency, disrupting microbial membranes . Hydroxypiperidinyl derivatives show improved blood-brain barrier penetration, suggesting the target compound’s methylamino group could be optimized for CNS applications .

Synthetic Routes :

  • The target compound likely employs a coupling reaction similar to ’s method, using EDC.HCl to link carboxylate and amine groups .
  • Simpler analogs (e.g., N-(4-Phenyl-2-thiazolyl)acetamide) are synthesized via direct acetonitrile condensation, highlighting the complexity of the target’s multi-step synthesis .

Research Findings and Implications

  • Thermodynamic Stability : Analogs with rigid substituents (e.g., dichlorophenyl) exhibit stable crystal packing via N–H⋯N hydrogen bonds, a feature the target compound may share .
  • Pharmacological Potential: While direct bioactivity data for the target compound is absent, structurally related compounds demonstrate antimicrobial and anticancer activities, warranting further study .

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